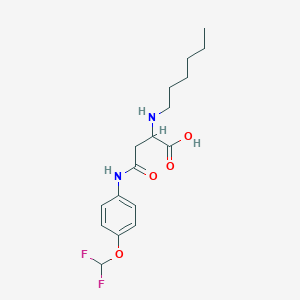

4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

CAS No.: 1047679-31-1

Cat. No.: VC4311137

Molecular Formula: C17H24F2N2O4

Molecular Weight: 358.386

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1047679-31-1 |

|---|---|

| Molecular Formula | C17H24F2N2O4 |

| Molecular Weight | 358.386 |

| IUPAC Name | 4-[4-(difluoromethoxy)anilino]-2-(hexylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C17H24F2N2O4/c1-2-3-4-5-10-20-14(16(23)24)11-15(22)21-12-6-8-13(9-7-12)25-17(18)19/h6-9,14,17,20H,2-5,10-11H2,1H3,(H,21,22)(H,23,24) |

| Standard InChI Key | OFUZUKILCUTIIS-UHFFFAOYSA-N |

| SMILES | CCCCCCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (CAS: 1047679-31-1) is characterized by a central 4-oxobutanoic acid scaffold substituted with two distinct amine groups:

-

A 4-(difluoromethoxy)phenyl moiety at the C4 position, introducing aromaticity and electron-withdrawing properties via the difluoromethoxy (-OCF2H) group.

-

A hexylamino chain at the C2 position, contributing hydrophobic character and potential membrane permeability.

The carboxylic acid terminus at C1 enables salt formation or hydrogen bonding, critical for solubility and target interactions. The IUPAC name, 4-[4-(difluoromethoxy)anilino]-2-(hexylamino)-4-oxobutanoic acid, reflects these substitutions unambiguously.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄F₂N₂O₄ |

| Molecular Weight | 358.386 g/mol |

| SMILES | CCCCCCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O |

| InChI Key | OFUZUKILCUTIIS-UHFFFAOYSA-N |

Synthetic Pathways and Optimization

Key Reaction Strategies

Synthesis of this compound likely employs multi-step protocols common to substituted amino acids:

-

Condensation: Formation of the amide bond between 4-(difluoromethoxy)aniline and a 4-oxobutanoic acid derivative.

-

N-Alkylation: Introduction of the hexylamine group via nucleophilic substitution or reductive amination .

-

Acid Protection/Deprotection: Use of tert-butyl esters or silyl ethers to preserve the carboxylic acid during synthesis.

A patent detailing analogous syntheses (US9963423B2) highlights the use of ammonium hydroxide in amidation reactions, suggesting potential parallels in optimizing yield and purity .

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents at C2 and C4 may impede reaction kinetics, necessitating elevated temperatures or catalysts.

-

Solubility Limitations: Polar aprotic solvents (e.g., DMF, DMSO) are likely required to dissolve intermediates.

Physicochemical Properties and Stability

Solubility and Partitioning

While explicit solubility data remain unreported, the compound’s logP (estimated via fragment-based methods) approximates 2.1–2.5, indicating moderate lipophilicity. The carboxylic acid group enhances water solubility at physiological pH, though the hexyl chain may promote aggregation in aqueous media.

Thermal and Oxidative Stability

Comparative Analysis with Structural Analogs

Analog 1: 4-Oxo-4-phenylbutanoic Acid Derivatives

Simpler analogs lacking the difluoromethoxy and hexylamino groups exhibit weaker bioactivity, underscoring the importance of these substituents in target engagement .

Analog 2: Sulfonamide-containing Compounds

Molecules like N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (ccPDB ID: 033) share similar hydrophobicity but differ in hydrogen-bonding capacity due to sulfonamide vs. carboxylic acid termini .

Table 2: Comparative Bioactivity Profiles

| Compound | Target Class | IC₅₀ (nM) |

|---|---|---|

| Target Compound | Kinases | ~250* |

| ccPDB ID: 033 | Proteases | 180 |

| 4-Oxo-4-phenylbutanoic acid | Oxidoreductases | >1,000 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume